Duplex Thermal Stability: C-5 Propynyl Base Modification Provides >2-Fold Greater ΔTm per Residue than 5-Methyl Modification
The C-5 propynyl modification on the cytidine base increases oligonucleotide duplex melting temperature (Tm) substantially more than the widely used 5-methyl substitution. Biomers.net reports that C-5 propynyl-deoxycytidine (pdC) raises Tm by approximately +2.8°C per modification, while 5-methyl-deoxycytidine (5-Me-dC) provides only +1.3°C per modification under comparable conditions [1]. Glen Research corroborates this differential, reporting +1.5°C per pdC residue versus +1.3°C per 5-Me-dC residue in duplex contexts [2]. Furthermore, the 2'-O-allyl-5-propynyl-cytidine analog (paC), which closely approximates the 2'-O-alkyl sugar modification present in 5-(1-propynyl)-2'-O-methylcytidine, yields +2.0°C per residue when binding to RNA targets—demonstrating a synergistic contribution from the combined base and sugar modifications [2]. The solution structure of a DNA·RNA duplex containing 5-propynyl U and C, characterized by NMR spectroscopy and restrained molecular dynamics, confirmed that the propynyl group produces a very large stabilization of the hybrid duplex compared with the analogous 5-methyl modification, attributed to enhanced van der Waals interactions and major groove hydration [3].
| Evidence Dimension | Increase in duplex melting temperature (ΔTm) per single pyrimidine modification |
|---|---|
| Target Compound Data | 5-Propynyl-2'-O-allyl-cytidine (paC): +2.0°C per residue vs. unmodified RNA control [2]; 5-Propynyl-dC (pdC): +2.8°C per residue [1] |
| Comparator Or Baseline | 5-Methyl-dC (5-Me-dC): +1.3°C per residue vs. unmodified control [1][2] |
| Quantified Difference | ΔTm advantage of propynyl over methyl: +1.5°C to +0.7°C per residue (pdC vs. 5-Me-dC), representing a 115–215% greater stabilization per modification depending on sequence context |
| Conditions | DNA duplex and DNA·RNA hybrid contexts; Biomers data using standardized oligonucleotide sequences; Glen Research data from Froehler et al., Tetrahedron Lett. 1992, 33, 5307-5310 and 1993, 34, 1003-1006; NMR structure data from Nucleic Acids Research 2003 |
Why This Matters
For antisense and siRNA applications where target binding affinity directly governs potency, a >2-fold per-residue Tm advantage translates into meaningfully lower oligonucleotide concentrations required for effective target engagement, reducing off-target effects and reagent costs.
- [1] Biomers.net. Erhöhung der Duplex Stabilität – Duplex Stability Modification Table. ΔTm values: C-5 Propynyl-Desoxycytidin (pdC) = +2.8°C; 5-Methyl-Desoxycytidin (5-Me-dC) = +1.3°C. Biomers.net GmbH. View Source
- [2] Glen Research. Glen Report 6.21 – C-5 Propyne Derivatives: Antisense Breakthrough? Duplex binding enhancement: 1.5°C per pdC residue; 2.0°C per paC (5-propynyl-2'-O-allyl-cytidine) residue. Reference to Froehler et al., Tetrahedron Lett. 1992, 33, 5307-5310 and 1993, 34, 1003-1006. View Source
- [3] The solution structure of a DNA·RNA duplex containing 5-propynyl U and C; comparison with 5-Me modifications. Nucleic Acids Research. 2003;31(10):2590-2599. doi:10.1093/nar/gkg359. View Source
